Cas no 389599-27-3 ((2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate)
(2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-((2,6-difluorophenyl)amino)-2-oxoethyl 2,4-dichlorobenzoate
- 2-[(2,6-difluorophenyl)amino]-2-oxoethyl 2,4-dichlorobenzoate
- [2-(2,6-difluoroanilino)-2-oxoethyl] 2,4-dichlorobenzoate
- STL194821
- (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate
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- Inchi: 1S/C15H9Cl2F2NO3/c16-8-4-5-9(10(17)6-8)15(22)23-7-13(21)20-14-11(18)2-1-3-12(14)19/h1-6H,7H2,(H,20,21)
- InChI Key: FDLJRODWAAEQLE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)OCC(NC1C(=CC=CC=1F)F)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 431
- XLogP3: 4.1
- Topological Polar Surface Area: 55.4
(2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-3595-2μmol |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-5μmol |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-10μmol |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-20μmol |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-1mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-2mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-3mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-4mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-5mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3595-10mg |
[(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate |
389599-27-3 | 10mg |
$79.0 | 2023-09-07 |
(2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate
Introduction to (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate (CAS No. 389599-27-3)
The compound (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate, identified by its CAS number 389599-27-3, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of derivatives characterized by the presence of both fluorine and chlorine substituents on an aromatic ring, which are known to modulate the electronic properties and biological activity of the molecule. The structural motif of this compound, featuring a carbamoylmethyl group linked to a benzoate moiety, suggests potential applications in the development of novel therapeutic agents.
In recent years, the incorporation of fluorine and chlorine atoms into pharmaceutical compounds has been extensively studied due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic profiles. The (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate structure exemplifies these principles by combining two halogen atoms in specific positions that can influence its reactivity and interactions with biological systems. This compound has been explored in various contexts, including as a building block for more complex molecules and as a potential intermediate in synthetic pathways leading to bioactive substances.
One of the most compelling aspects of this compound is its potential utility in medicinal chemistry. The presence of both fluorine and chlorine atoms on the aromatic ring can serve as handles for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, fluorine atoms are known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes. On the other hand, chlorine atoms can introduce polarity and charge characteristics that influence binding interactions with proteins and enzymes. The combination of these effects makes (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate a promising candidate for drug discovery efforts.
Recent research has highlighted the importance of halogenated aromatic compounds in the development of small-molecule drugs. Studies have demonstrated that these compounds can exhibit unique pharmacological properties due to their ability to engage with biological targets in distinct ways compared to their non-halogenated counterparts. The (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate molecule is no exception; its structural features have been investigated for their potential in modulating various biological pathways. For example, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties, suggesting that it may have therapeutic relevance in these areas.
The synthesis of (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate represents a significant achievement in organic chemistry. The process involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the positions where halogens are present, followed by condensation reactions to form the carbamoylmethyl linkage. Advances in synthetic methodologies have enabled chemists to produce this compound with increasing efficiency and scalability, which is crucial for its application in pharmaceutical research.
In addition to its synthetic significance, this compound has also been studied computationally to understand its molecular interactions at a quantum mechanical level. Molecular modeling studies have provided insights into how the fluorine and chlorine substituents influence the electronic distribution within the molecule. These studies are essential for predicting how (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate will behave in different chemical environments and how it might interact with biological targets. Such computational approaches are increasingly integral to drug discovery pipelines as they allow researchers to screen large libraries of compounds rapidly.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers have also explored its use in materials science and agrochemicals due to its unique structural properties. For instance, halogenated aromatic compounds are known to exhibit interesting optical and electronic characteristics when incorporated into materials used in organic electronics or photovoltaic devices. Similarly, they can serve as precursors for developing novel pesticides or herbicides that target specific biological pathways in plants.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for compounds like (2,6-difluorophenyl)carbamoylmethyl 2,4-dichlorobenzoate. Ongoing research aims to uncover new ways in which this molecule can be utilized or modified for improved efficacy and reduced side effects. By leveraging cutting-edge synthetic techniques alongside advanced computational methods researchers are paving the way for innovative applications across multiple disciplines including medicine agriculture biotechnology materials science among others making significant contributions toward addressing global challenges while advancing scientific knowledge frontiers every day.
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